molecular formula C16H10 B1202259 9-Ethynylphenanthrene CAS No. 32870-98-7

9-Ethynylphenanthrene

Cat. No. B1202259
CAS RN: 32870-98-7
M. Wt: 202.25 g/mol
InChI Key: FMKVRRYQWWPOAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-ethynylphenanthrene derivatives involves various strategies including transition-metal-free protocols and palladium-catalyzed reactions. For instance, Bhojgude, Bhunia, Gonnade, and Biju (2014) reported a mild and general protocol for synthesizing 9,10-dihydrophenanthrenes through a cascade reaction involving arynes and styrenes, yielding 9-aryl-9,10-dihydrophenanthrene derivatives in moderate to good yields (Bhojgude et al., 2014). Similarly, Worlikar and Larock (2009) developed a methodology for synthesizing functionally substituted 9,10-phenanthrenes from o-halostyrenes and o-halo allylic benzenes using palladium-catalyzed annulation of arynes, demonstrating the versatility of 9-ethynylphenanthrene in synthesizing carbocyclic ring systems (Worlikar & Larock, 2009).

Molecular Structure Analysis

The molecular structure of 9-ethynylphenanthrene derivatives has been extensively studied using X-ray crystallography and theoretical calculations. Konishi et al. (2018) reported on the distorted structure of 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes, highlighting the significant distortion in molecular geometry caused by the substitution pattern, which affects the optical properties of these compounds (Konishi et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 9-ethynylphenanthrene are diverse and include polymerization, cycloaddition, and domino reactions. For example, the polymerization of 3-ethynylphenanthrene results in poly(3-ethynylphenanthrene) structures with varying solubility and color, demonstrating the material's potential for creating polymers with specific properties (Simionescu, Dumitrescu, & Grigoras, 1978).

Physical Properties Analysis

The physical properties of 9-ethynylphenanthrene derivatives, such as fluorescence quantum yield and molecular weight, are crucial for their application in material science. Yamamoto, Asao, and Fukumoto (2004) synthesized poly(9,10-dihydrophenanthrene-2,7-diyl)s showing high quantum yields in photoluminescence, indicating their potential for use in luminescent materials (Yamamoto, Asao, & Fukumoto, 2004).

Chemical Properties Analysis

The chemical properties of 9-ethynylphenanthrene derivatives, such as redox behavior and electrochromic properties, are influenced by their molecular structure. Cuffe et al. (2005) explored the redox chemistry of ethenyl and ethynyl ferrocene polyaromatic dyads, providing insights into the electronic interactions between ferrocene and aromatic units, which could be applicable to the study of 9-ethynylphenanthrene derivatives (Cuffe et al., 2005).

Scientific Research Applications

1. Explosive Sensing with Ruthenium Nanoclusters

  • Summary of Application: 9-Ethynylphenanthrene (EPT) is used to create a ruthenium nanocluster (Ru:EPT) that can be used for explosive sensing. The nanocluster shows good luminescence property originated from the ligand skeleton .
  • Methods of Application: The Ru:EPT nanocluster is synthesized via a high yield biphasic ligand exchange protocol using similar sized ethylene glycol (EG)-stabilized Ru clusters (Ru:EG) as precursor .
  • Results or Outcomes: The nanocluster showed high sensitivity for solution phase detection of nitroaromatic explosives through luminescence quenching method .

2. Explosive Sensing with Rhodium Nanoparticles

  • Summary of Application: 9-Ethynylphenanthrene is used to create rhodium nanoparticles that can be used for explosive sensing. The nanoparticles show distinct luminescence behavior originated from ligand skeleton .
  • Methods of Application: The Rh nanoparticles are synthesized via a facile and high-yield biphasic ligand exchange strategy using similar sized ethylene glycol (EG)-stabilized Rh nanoparticles as precursors .
  • Results or Outcomes: The 9-ethynylphenanthrene-functionalized Rh nanoparticles are very effective for sensing electron-deficient nitroaromatics in solution phase through luminescence quenching-based titration .

Safety And Hazards

9-Ethynylphenanthrene may cause serious eye damage and long-lasting harmful effects to aquatic life .

Future Directions

9-Ethynylphenanthrene has shown potential in the field of explosive sensing due to its luminescence properties . It has also been used in the synthesis of organometallic nanoclusters, indicating its potential in the field of nanotechnology .

properties

IUPAC Name

9-ethynylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKVRRYQWWPOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186533
Record name 9-Ethynylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethynylphenanthrene

CAS RN

32870-98-7
Record name 9-Ethynylphenanthrene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Ethynylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Ethynylphenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
ES Roberts, DP Ballou, NE Hopkins, WL Alworth… - Archives of biochemistry …, 1995 - Elsevier
The mechanism of inactivation of the major phenobarbital-inducible cytochrome P450 of rat liver, P450 2B1, by 9-ethynylphenanthrene (9EPh) has been investigated. Matrix-assisted …
Number of citations: 39 www.sciencedirect.com
ES Roberts, NE Hopkins, EJ Zaluzec, DA Gage… - Archives of Biochemistry …, 1995 - Elsevier
The 7-ethoxycoumarinO-deethylase activity of rat cytochrome P450 (P450) 2B1 was inactivated by 9-ethynylphenanthrene (9EPh) in a time- and NADPH-dependent manner, and the …
Number of citations: 55 www.sciencedirect.com
G Rouillé, SA Krasnokutski, D Fulvio… - The Astrophysical …, 2015 - iopscience.iop.org
… Since the photoelectron spectra of 9-ethynylphenanthrene and phenanthrene are essentially similar, we conclude that the cation of the derivative possesses an equivalent state. The …
Number of citations: 17 iopscience.iop.org
ND Marsh, MJ Wornat - Polycyclic Aromatic Compounds, 2001 - Taylor & Francis
… They compared the spectra of 2-, 3-, and 9-ethynylphenanthrene, in the context of Platt's definition of band … The spectra of 3- and 9-ethynylphenanthrene are sufficiently similar that …
Number of citations: 4 www.tandfonline.com
MJ Wornat, EB Ledesma - Polycyclic Aromatic Compounds, 2000 - Taylor & Francis
… of 3-ethynylphenanthrene and 9-ethynylphenanthrene - neither of which do … ; 9-ethynylphenanthrene, near an unidentified product component. We suspect that 9-ethynylphenanthrene …
Number of citations: 17 www.tandfonline.com
ND Marsh, CJ Mikolajczak, MJ Wornat - Spectrochimica Acta Part A …, 2000 - Elsevier
… 9-ethynylphenanthrene. Furthermore, the peaks below the β-band (212 and 230 nm) are essentially identical to their counterparts in the 9-ethynylphenanthrene … 9-ethynylphenanthrene …
Number of citations: 36 www.sciencedirect.com
S Stolz, AV Yakutovich, J Prinz, T Dienel… - Angewandte Chemie …, 2020 - Wiley Online Library
… The reaction consists of a trimerization via an unidentified bonding motif of prochiral 9‐ethynylphenanthrene (9‐EP) upon annealing to 500 K on the chiral Pd 3 ‐terminated PdGa{111} …
Number of citations: 7 onlinelibrary.wiley.com
H Zhang, SC Gay, M Shah, M Foroozesh, J Liu… - Biochemistry, 2013 - ACS Publications
… Here we report the mechanism-based inactivation of CYP2B4 by 9-ethynylphenanthrene (9EP). Our results demonstrate that 9EP is a potent MBI of CYP2B4 with a partition ratio and k …
Number of citations: 29 pubs.acs.org
TD Nekipelova, ID Potapov, VI Pogonin… - High Energy …, 2020 - Springer
… In conclusion, PhenA in the system phosphonium-iodonium ylide–9-ethynylphenanthrene simultaneously plays the role of triplet sensitizer and reactant. This result paves the way to the …
Number of citations: 1 link.springer.com
M Sarobe, LW Jenneskens, A Kleij, M Petroutsa - Tetrahedron letters, 1997 - Elsevier
… 9 For 1 we anticipated that, in analogy with the efficient FVT conversion of 9-ethynylphenanthrene (7) into acephenanthrylene (8),1 the 9-ethynyl substituent will give cyclopenta-fusion, …
Number of citations: 19 www.sciencedirect.com

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